![molecular formula C14H14N6O2 B2868834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034415-45-5](/img/structure/B2868834.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a chemical compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The compound features a triazolopyrazine core with an ethoxy group at the 8-position and a nicotinamide moiety attached to the 3-position.
作用机制
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis . This disruption can lead to the death of cancer cells and a reduction in tumor growth .
Pharmacokinetics
The compound has shown satisfactory activity in vitro, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Moreover, the compound can induce apoptosis in cancer cells and inhibit their growth in a dose-dependent manner .
生化分析
Biochemical Properties
The biochemical properties of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with a variety of enzymes and receptors
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can bind to various biomolecules, leading to changes in gene expression and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of the compound.
化学反应分析
Types of Reactions: N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. These reactions are often used to modify the compound or to synthesize derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学研究应用
Chemistry: In chemistry, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic applications. It has been shown to exhibit anticancer properties by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the synthesis of advanced materials and the production of fine chemicals.
相似化合物的比较
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Uniqueness: N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide stands out due to its specific ethoxy group, which can influence its biological activity and chemical properties. This modification may enhance its binding affinity to molecular targets and improve its overall efficacy compared to similar compounds.
属性
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWCTWPVVBCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
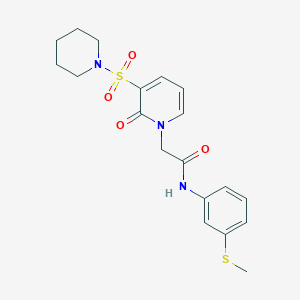

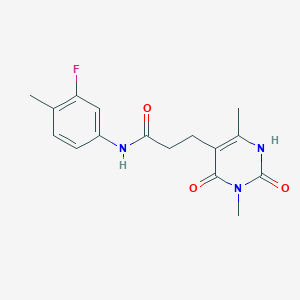
![bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2E)-1-hydroxy-3-phenylprop-2-en-1-yl]phosphonate](/img/structure/B2868757.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2868760.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)
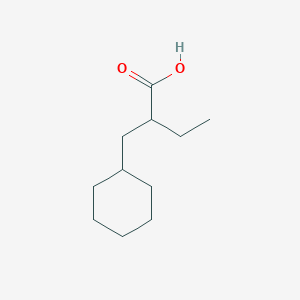
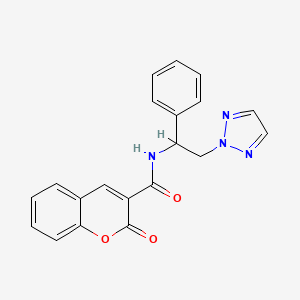
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
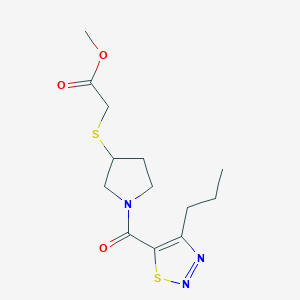
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2868769.png)
![1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2868772.png)
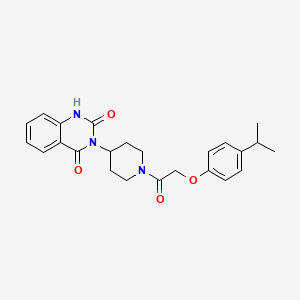
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
